Cas no 1804175-76-5 (6-Bromomethyl-4-fluoro-1H-benzimidazole)
6-Bromomethyl-4-fluoro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 6-Bromomethyl-4-fluoro-1H-benzimidazole
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- Inchi: 1S/C8H6BrFN2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,4H,3H2,(H,11,12)
- InChI Key: KGQNYYLTPOGACE-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C2=C(C=1)NC=N2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 2.1
- Topological Polar Surface Area: 28.7
6-Bromomethyl-4-fluoro-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061002252-250mg |
6-Bromomethyl-4-fluoro-1H-benzimidazole |
1804175-76-5 | 98% | 250mg |
$719.22 | 2022-04-02 | |
| Alichem | A061002252-500mg |
6-Bromomethyl-4-fluoro-1H-benzimidazole |
1804175-76-5 | 98% | 500mg |
$1,057.05 | 2022-04-02 | |
| Alichem | A061002252-1g |
6-Bromomethyl-4-fluoro-1H-benzimidazole |
1804175-76-5 | 98% | 1g |
$1,812.08 | 2022-04-02 |
6-Bromomethyl-4-fluoro-1H-benzimidazole Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 6-Bromomethyl-4-fluoro-1H-benzimidazole
6-Bromomethyl-4-fluoro-1H-benzimidazole: A Comprehensive Overview
6-Bromomethyl-4-fluoro-1H-benzimidazole (CAS No. 1804175-76-5) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds known for their unique structural properties and wide-ranging applications. The presence of a bromomethyl group at position 6 and a fluoro substituent at position 4 imparts distinctive electronic and steric characteristics, making it a valuable building block in various chemical reactions and biological studies.
The synthesis of 6-bromomethyl-4-fluoro-1H-benzimidazole typically involves multi-step processes that combine nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the purity of the final product. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high yields, which is particularly advantageous for large-scale production.
One of the most promising applications of 6-bromomethyl-4-fluoro-1H-benzimidazole lies in its role as an intermediate in drug discovery. The compound's ability to act as a scaffold for constructing bioactive molecules has been extensively studied. For instance, its bromomethyl group can undergo nucleophilic substitution reactions with various amino acids or nucleotides, leading to the formation of novel bioisosteric compounds with potential therapeutic applications. Recent studies have demonstrated its utility in designing inhibitors for kinases and proteases, which are critical targets in oncology and neurodegenerative diseases.
In addition to its pharmacological applications, 6-bromomethyl-4-fluoro-1H-benzimidazole has shown potential in materials science. Its aromaticity and heteroatom content make it an ideal candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them suitable for gas storage, catalysis, and sensing applications. Researchers have reported the successful incorporation of this compound into MOFs that selectively adsorb carbon dioxide over nitrogen, highlighting its importance in environmental remediation technologies.
The electronic properties of 6-bromomethyl-4-fluoro-1H-benzimidazole also make it a valuable component in organic electronics. Its ability to act as an electron-deficient aromatic system facilitates charge transfer processes, which are essential for the performance of organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs). Recent studies have explored its use as an acceptor material in OPVs, where it has demonstrated enhanced electron mobility and stability under ambient conditions.
From a toxicological perspective, understanding the safety profile of 6-bromomethyl-4-fluoro-1H-benzimidazole is crucial for its industrial applications. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity when administered at moderate doses. However, long-term exposure studies are still needed to fully assess its potential risks to human health and the environment. Regulatory agencies are closely monitoring these developments to ensure that any commercial use aligns with safety standards.
In conclusion, 6-bromomethyl-4-fluoro-1H-benzimidazole (CAS No. 1804175-76-5) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structural features enable it to serve as a versatile building block in organic synthesis, drug discovery, materials science, and electronics. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern science and technology.
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